molecular formula C12H18N4O B2847055 2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide CAS No. 2034605-85-9

2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide

Katalognummer: B2847055
CAS-Nummer: 2034605-85-9
Molekulargewicht: 234.303
InChI-Schlüssel: LTLZRWXUYLFCDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide is a heterocyclic compound with a unique structure that has garnered interest in the fields of medicinal chemistry and drug design. This compound is known for its potential biological activities and has been studied for its role in various therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by deprotection of the Boc group to yield the desired pyrazolo-diazepine skeleton .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes optimization of reaction conditions such as temperature, solvent, and catalysts to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide stands out due to its specific structural modifications, such as the cyclopropyl and ethyl groups, which contribute to its unique biological activity and potential therapeutic applications.

Biologische Aktivität

2-Cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[1,5-a]pyrazines and is characterized by a bicyclic structure with two nitrogen atoms. Its structure includes:

  • A cyclopropyl group
  • An ethyl substituent
  • A carboxamide functional group at the 5-position of the pyrazine ring

These structural features contribute to its reactivity and biological activity, making it a candidate for further pharmacological exploration.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

One of the most notable biological activities of this compound is its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is essential for cell cycle regulation, and its inhibition can lead to alterations in cell proliferation. This mechanism has implications for cancer treatment strategies as it may help in controlling tumor growth by inducing cell cycle arrest in cancer cells .

Antitumor Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit notable antitumor properties. The compound has been evaluated for its anticancer activity against various human cancer cell lines. For instance, studies have shown that compounds with similar structures have demonstrated significant inhibitory effects on key oncogenic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrazines. Modifications to the cyclopropyl and ethyl groups can enhance potency and selectivity against specific targets. The flexibility in synthetic routes allows for the development of derivatives with varied biological profiles .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. This interaction can modulate enzymatic activities or receptor functions that are pivotal in cellular signaling pathways. For example:

  • Inhibition of CDK2 leads to cell cycle arrest.
  • Potential interactions with other kinases or enzymes involved in tumor progression.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Anticancer Activity : A study assessed the anticancer potential against MCF-7 (breast cancer) and K-562 (leukemia) cell lines. The results indicated significant cytotoxicity correlating with CDK2 inhibition .
  • Pharmacological Profiling : Various derivatives were synthesized and screened for their pharmacological profiles, revealing promising candidates for further development as anticancer agents .
  • Toxicity Assessment : Preliminary toxicity studies suggest that modifications to the compound can lead to reduced toxicity while maintaining efficacy against cancer cells .

Eigenschaften

IUPAC Name

2-cyclopropyl-N-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-2-13-12(17)15-5-6-16-10(8-15)7-11(14-16)9-3-4-9/h7,9H,2-6,8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLZRWXUYLFCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN2C(=CC(=N2)C3CC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.